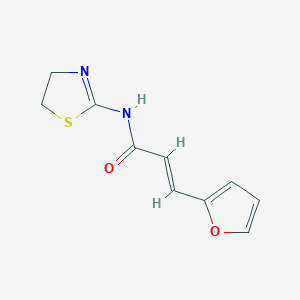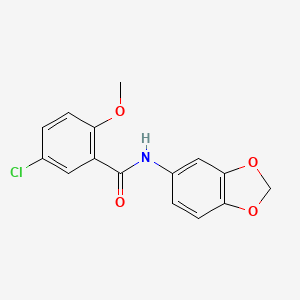![molecular formula C11H12Cl2N2O2 B5877949 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine, also known as DCMP, is a chemical compound that has gained significant attention in the field of scientific research. DCMP is a heterocyclic compound that consists of a pyridine ring and a morpholine ring, with a carbonyl group attached to the pyridine ring. The compound is synthesized using a specific method, and its mechanism of action, as well as its biochemical and physiological effects, have been extensively studied.
Wirkmechanismus
The mechanism of action of 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of inflammatory mediators. This compound has also been shown to inhibit the activity of certain kinases, such as protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory mediators, such as prostaglandins, and to inhibit the growth of cancer cells. This compound has also been shown to have antiviral activity against certain viruses, such as herpes simplex virus. In addition, this compound has been found to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has a number of advantages and limitations for use in lab experiments. One advantage is that the compound is relatively easy to synthesize and has a high yield. In addition, this compound has been found to have a low toxicity profile, making it a safe candidate for use in lab experiments. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine. One direction is to further investigate the mechanism of action of the compound, in order to better understand its biochemical and physiological effects. Another direction is to explore the potential applications of this compound in the treatment of inflammatory diseases, cancer, and viral infections. Finally, future research could focus on developing new derivatives of this compound that have improved efficacy and lower toxicity.
Synthesemethoden
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine is synthesized using a specific method that involves the reaction of 2,6-dichloro-4-methylpyridine-3-carboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions, and the yield of the product is high.
Wissenschaftliche Forschungsanwendungen
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been extensively studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells and to have antiviral activity against certain viruses, such as herpes simplex virus.
Eigenschaften
IUPAC Name |
(2,6-dichloro-4-methylpyridin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-7-6-8(12)14-10(13)9(7)11(16)15-2-4-17-5-3-15/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJNAMBIDYDXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N2CCOCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)
![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5877907.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)


![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5877936.png)
![4-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5877944.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5877956.png)
![9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5877960.png)

![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)
![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)
![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5877986.png)